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Executive Summary
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent developed to

address the limitations of existing treatments for invasive fungal infections.[1][2] As a structural

analog of anidulafungin, rezafungin was engineered for enhanced chemical stability and an

improved pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][3][4]

This technical guide provides an in-depth overview of the discovery, synthesis pathway, and

key preclinical and clinical data for rezafungin acetate.

Discovery and Lead Optimization
The discovery of rezafungin stemmed from the need to improve upon the first-generation

echinocandins, which, despite their efficacy, are limited by chemical instability and the

requirement for daily intravenous infusions. Anidulafungin, a potent echinocandin, served as

the lead compound for the development of rezafungin. The primary chemical liability of

anidulafungin is the hemiaminal moiety in its cyclic peptide core, which is susceptible to

degradation.

The lead optimization strategy focused on modifying this unstable region to enhance stability

while retaining potent antifungal activity. This led to the synthesis of a series of anidulafungin

analogs. The key innovation in rezafungin was the replacement of the hemiaminal group at the

C5 ornithine residue with a choline aminal ether. This structural modification significantly
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reduces the potential for chemical degradation, leading to a more stable and soluble

compound.

Structure-Activity Relationship (SAR)
The core structure of echinocandins, a cyclic hexapeptide with an N-linked fatty acid side

chain, is crucial for their antifungal activity. The lipid tail anchors the molecule to the fungal cell

membrane, while the cyclic peptide interacts with the target enzyme, β-1,3-D-glucan synthase.

The development of rezafungin demonstrated that modifications to the cyclic core, specifically

at the C5 ornithine position, could dramatically improve pharmacokinetic properties without

compromising the antifungal potency.

The following diagram illustrates the logical workflow of the lead optimization process that led

to the discovery of rezafungin.
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Lead optimization workflow for rezafungin discovery.

Synthesis Pathway of Rezafungin Acetate
Rezafungin acetate is a semi-synthetic lipopeptide, synthesized from a fermentation product

of Aspergillus nidulans. The synthesis involves the chemical modification of anidulafungin. A

key step in the synthesis is the reaction of anidulafungin with choline chloride in the presence

of an acid to form the choline aminal ether.

The following diagram outlines a published semi-synthetic pathway for rezafungin from

anidulafungin.
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Semi-synthetic pathway of rezafungin acetate from anidulafungin.

Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration

(MIC) of rezafungin against Candida species, based on established methodologies.

Objective: To determine the lowest concentration of rezafungin that inhibits the visible growth of

a fungal isolate.

Materials:

Rezafungin acetate powder

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sterile 96-well microtiter plates

Fungal isolates

Spectrophotometer

Incubator (35°C)

Procedure:

Inoculum Preparation:

Subculture fungal isolates on Sabouraud dextrose agar at 35°C for 24 hours.
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Prepare a suspension of the fungal colonies in sterile saline.

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x

10^6 CFU/mL) using a spectrophotometer at 530 nm.

Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum

concentration of 0.5-2.5 x 10^3 CFU/mL.

Drug Dilution:

Prepare a stock solution of rezafungin acetate in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the rezafungin stock solution in RPMI 1640 medium in

a 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.

Inoculation and Incubation:

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the

serially diluted rezafungin.

Include a drug-free well as a positive growth control and a media-only well as a negative

control.

Incubate the plates at 35°C for 24-48 hours.

MIC Determination:

The MIC is determined as the lowest concentration of rezafungin that causes a significant

inhibition of growth (typically ≥50%) compared to the growth control, as determined

visually or spectrophotometrically.

β-1,3-D-Glucan Synthase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of rezafungin

against its target enzyme.

Objective: To measure the in vitro inhibition of β-1,3-D-glucan synthase activity by rezafungin.
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Materials:

Rezafungin acetate

Fungal cell lysate or purified β-1,3-D-glucan synthase

UDP-[³H]glucose (radiolabeled substrate)

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing activators like GTPγS and

detergents)

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation counter

Procedure:

Enzyme Preparation: Prepare a crude membrane fraction containing β-1,3-D-glucan

synthase from fungal cells or use a purified enzyme preparation.

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, varying

concentrations of rezafungin, and the enzyme preparation.

Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, UDP-

[³H]glucose. Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This precipitates

the newly synthesized radiolabeled glucan polymer.

Filtration and Washing: Collect the precipitated glucan on glass fiber filters by vacuum

filtration. Wash the filters with TCA and ethanol to remove unincorporated substrate.

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.
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Data Analysis: Calculate the percentage of enzyme inhibition at each rezafungin

concentration relative to a no-drug control. Determine the IC₅₀ value, which is the

concentration of rezafungin that inhibits 50% of the enzyme activity.

The following diagram illustrates the workflow for the β-1,3-D-glucan synthase inhibition assay.
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Workflow for the β-1,3-D-glucan synthase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15563506?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
In Vitro Activity of Rezafungin and Comparators

Organism (Number
of Isolates)

Rezafungin MIC
Range (µg/mL)

Anidulafungin MIC
Range (µg/mL)

Caspofungin MIC
Range (µg/mL)

Candida albicans (60) 0.008 - 0.12 0.015 - 0.12 0.008 - 0.12

Candida glabrata (21) 0.015 - 0.25 0.03 - 0.25 0.015 - 0.25

Candida parapsilosis

(14)
0.5 - 2 0.5 - 2 0.25 - 2

Candida tropicalis (13) 0.015 - 0.12 0.015 - 0.12 0.015 - 0.12

Aspergillus fumigatus MEC: 0.116 MEC: 0.064 MEC: 0.122

Aspergillus flavus MEC: 0.110 MEC: 0.059 MEC: 0.142

Data compiled from various in vitro studies. MIC values for Candida species and MEC (Minimal

Effective Concentration) for Aspergillus species.

Pharmacokinetic Parameters of Rezafungin and Other
Echinocandins

Parameter Rezafungin Anidulafungin Caspofungin Micafungin

Half-life (t½) ~133 hours ~24-26 hours ~9-11 hours ~11-17 hours

Protein Binding >99% >84% ~97% >99%

Volume of

Distribution (Vd)
~30-40 L ~30-50 L ~9.7 L ~14 L

Clearance (CL) ~0.2-0.3 L/h ~0.5-1 L/h ~0.7 L/h ~0.6-0.8 L/h

Pharmacokinetic parameters are approximate and can vary based on the patient population

and dosing regimen.

Stability of Rezafungin vs. Anidulafungin
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Condition Rezafungin (% remaining)
Anidulafungin (%
remaining)

Human Plasma (37°C, 44h) 93% 7%

Rat Plasma (37°C, 44h) 91% 7%

Dog Plasma (37°C, 44h) 79% 15%

Monkey Plasma (37°C, 44h) 94% 14%

Phosphate-Buffered Saline

(37°C)
96% 42%

Data from a study comparing the stability of CD101 (rezafungin) and anidulafungin.

Conclusion
Rezafungin acetate represents a significant advancement in the echinocandin class of

antifungals. Through a targeted lead optimization program focused on improving the chemical

stability of anidulafungin, researchers successfully developed a novel agent with a markedly

improved pharmacokinetic profile. The semi-synthetic pathway from anidulafungin is a key

aspect of its production. Preclinical and clinical data have demonstrated its potent in vitro

activity against a broad range of fungal pathogens and a favorable safety and pharmacokinetic

profile that allows for once-weekly dosing. This positions rezafungin as a valuable addition to

the therapeutic armamentarium for the treatment of invasive fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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